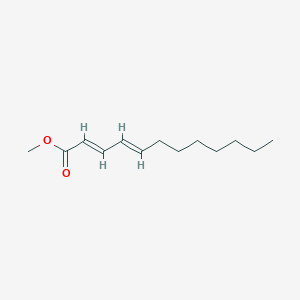
methyl (2E,4E)-dodeca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E,4E)-dodeca-2,4-dienoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C13H22O2 and is known for its distinctive structure featuring two conjugated double bonds. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2E,4E)-dodeca-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of dodeca-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E,4E)-dodeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are often used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Dodeca-2,4-dienoic acid or dodeca-2,4-dienal.
Reduction: Methyl dodecanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E,4E)-dodeca-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2E,4E)-dodeca-2,4-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The conjugated double bonds in its structure allow it to participate in electron transfer reactions, which can influence cellular processes and pathways.
Comparación Con Compuestos Similares
Methyl (2E,4E)-dodeca-2,4-dienoate can be compared with other similar compounds such as:
Methyl (2E,4E)-2,4-decadienoate: Both compounds have conjugated double bonds, but differ in chain length and specific applications.
Methyl (2E,4E)-2,4-hexadecadienoate: This compound has a longer carbon chain and is used in different industrial applications.
Methyl (2E,4Z)-2,4-decadienoate: The difference in the configuration of double bonds leads to variations in chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
methyl (2E,4E)-dodeca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h9-12H,3-8H2,1-2H3/b10-9+,12-11+ |
Clave InChI |
FWDIWEBRLBVZRE-HULFFUFUSA-N |
SMILES isomérico |
CCCCCCC/C=C/C=C/C(=O)OC |
SMILES canónico |
CCCCCCCC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)
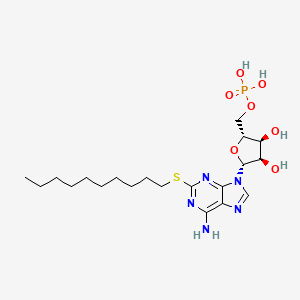
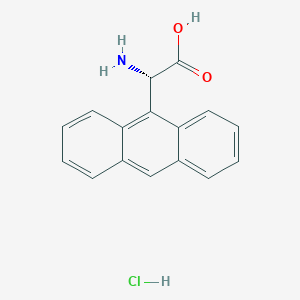
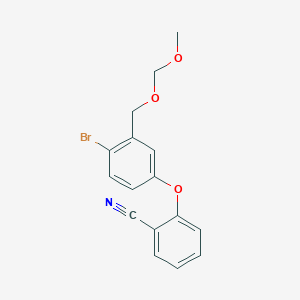
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
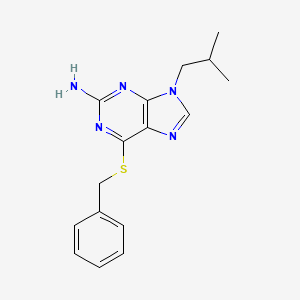
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)

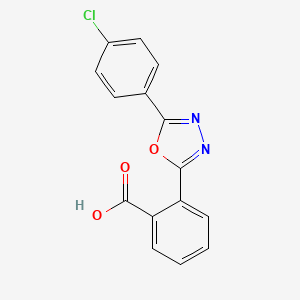

![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)
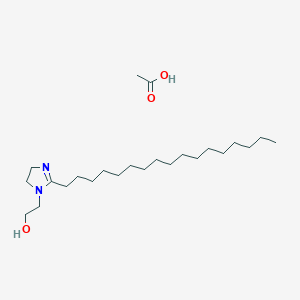
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
